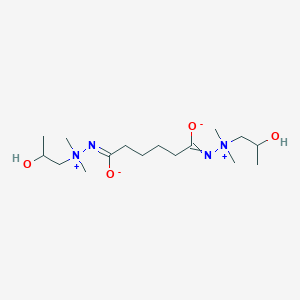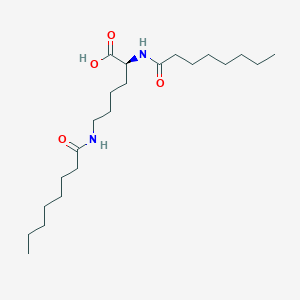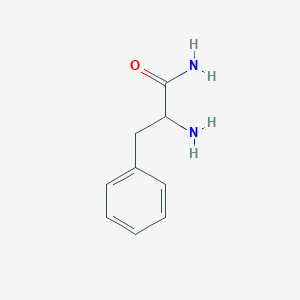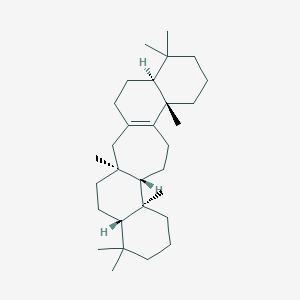
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide, also known as BDPH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the hydrazine family and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
Wirkmechanismus
The exact mechanism of action of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is not fully understood, but it is believed to interact with a variety of biological molecules and systems through a process known as electrostatic interaction. This process involves the attraction of positively and negatively charged molecules, which can lead to the formation of stable complexes. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to interact with a variety of biological molecules, including proteins, nucleic acids, and lipids, and can influence their structure and function.
Biochemical and Physiological Effects:
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to have antimicrobial properties, which can help to protect against bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to interact with a variety of biological molecules, which makes it a versatile tool for a range of research applications. Additionally, 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is highly pure and of high quality, which makes it a reliable and consistent reagent for laboratory experiments. However, one limitation of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is its relatively high cost, which can make it prohibitively expensive for some research applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide. One area of interest is the development of new drug molecules based on the structure of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide. This compound has been found to exhibit a range of interesting biochemical and physiological effects, which could be harnessed to develop new drugs for a variety of diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide and to explore its potential applications in a range of research fields.
Synthesemethoden
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is typically synthesized through a multistep process that involves the reaction of hydrazine with a series of aldehydes and ketones. The resulting compound is then purified using a variety of techniques, including column chromatography and recrystallization. The synthesis of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is a complex process that requires significant expertise and specialized equipment, but the resulting compound is highly pure and of high quality.
Wissenschaftliche Forschungsanwendungen
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and biophysics. This compound has been found to exhibit a range of interesting properties, including the ability to interact with a variety of biological molecules and systems. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been used in a variety of research applications, including the study of protein-ligand interactions, the development of new drug molecules, and the investigation of cellular signaling pathways.
Eigenschaften
CAS-Nummer |
18167-12-9 |
|---|---|
Produktname |
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide |
Molekularformel |
C16H34N4O4 |
Molekulargewicht |
346.47 g/mol |
IUPAC-Name |
(6Z)-N,N'-bis[2-hydroxypropyl(dimethyl)azaniumyl]hexanediimidate |
InChI |
InChI=1S/C16H34N4O4/c1-13(21)11-19(3,4)17-15(23)9-7-8-10-16(24)18-20(5,6)12-14(2)22/h13-14,21-22H,7-12H2,1-6H3 |
InChI-Schlüssel |
BQGTYIWAGDTLPC-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C[N+](C)(C)N=C(CCCC/C(=N/[N+](C)(C)CC(C)O)/[O-])[O-])O |
SMILES |
CC(C[N+](C)(C)N=C(CCCCC(=N[N+](C)(C)CC(C)O)[O-])[O-])O |
Kanonische SMILES |
CC(C[N+](C)(C)N=C(CCCCC(=N[N+](C)(C)CC(C)O)[O-])[O-])O |
Andere CAS-Nummern |
18167-12-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)

![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)

